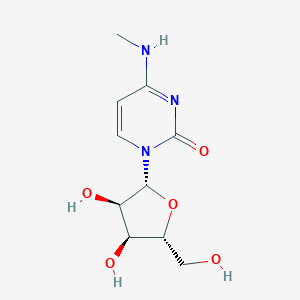

N(4)-Methylcytidine

Description

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCNWAXLJWBRJE-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147340 | |

| Record name | N(4)-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-79-7 | |

| Record name | N(4)-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of METTL15 in N(4)-methylcytidine Formation: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the methyltransferase METTL15 and its critical role in the N(4)-methylcytidine (m4C) modification of mitochondrial ribosomal RNA (rRNA). We delve into the molecular mechanisms, biological significance, and key experimental methodologies for studying METTL15 function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of mitochondrial biology, RNA modification, and translational medicine. We will dissect the intricate relationship between METTL15-mediated m4C formation, mitoribosome biogenesis, and overall mitochondrial health. Furthermore, we will explore the emerging evidence suggesting a dual catalytic and chaperone-like function for METTL15, providing a comprehensive and current perspective on this crucial enzyme.

Introduction: The Epitranscriptomic Landscape of the Mitochondrion

The mitochondrion, often referred to as the powerhouse of the cell, harbors its own genetic material and a distinct translational machinery responsible for synthesizing 13 essential polypeptide components of the oxidative phosphorylation (OXPHOS) system. The fidelity and efficiency of this mitochondrial translation are paramount for cellular energy homeostasis. Post-transcriptional modifications of mitochondrial RNAs, collectively known as the mitochondrial epitranscriptome, are emerging as critical regulators of this process. Among these modifications, N(4)-methylcytidine (m4C) is a conserved methylation mark found on ribosomal RNA (rRNA) across different domains of life. In human mitochondria, the sole m4C modification is found at position 839 of the 12S rRNA (m4C839) within the small ribosomal subunit (mt-SSU). This guide focuses on the enzyme responsible for this specific modification, Methyltransferase-like 15 (METTL15).

METTL15 is a nuclear-encoded protein that is imported into the mitochondrial matrix.[1] It belongs to the S-adenosyl methionine (SAM)-dependent methyltransferase family and is the ortholog of the bacterial RsmH enzyme, which also modifies rRNA.[1][2] The presence of m4C839 in the 12S rRNA is not merely decorative; it plays a pivotal role in the proper assembly and function of the mitochondrial ribosome.

METTL15-Mediated m4C839 Formation: A Cornerstone of Mitoribosome Biogenesis

The primary and most well-characterized function of METTL15 is the catalysis of a methyl group transfer from SAM to the N4 position of cytidine 839 in the 12S mt-rRNA.[1][3] This modification is a late-stage event in the biogenesis of the mt-SSU.[1] Evidence suggests that METTL15 does not act on naked 12S rRNA but rather recognizes a pre-ribosomal assembly intermediate.[1][2]

The functional consequences of METTL15 absence are profound, leading to a cascade of mitochondrial defects. Loss-of-function studies, primarily through CRISPR/Cas9-mediated knockout of the METTL15 gene, have consistently demonstrated:

-

Impaired Mitochondrial Translation: A significant reduction in the synthesis of the 13 mtDNA-encoded proteins.[1][4]

-

Reduced OXPHOS Complex Levels: Decreased steady-state levels of the components of the oxidative phosphorylation system.[1][5]

-

Defective Mitoribosome Assembly: Inefficient incorporation of late-assembly proteins into the mt-SSU, leading to a general decrease in mature mitoribosomes.[1][5]

These defects culminate in compromised mitochondrial respiration and a cellular shift towards glycolysis to meet energy demands.

Quantitative Impact of METTL15 Depletion on Mitochondrial Function

The following table summarizes the quantitative effects of METTL15 knockout on key mitochondrial parameters as reported in various studies.

| Parameter Assessed | Cell Line | Observed Effect | Reference |

| Mitochondrial Protein Synthesis | HAP1 | General decrease in de novo protein synthesis. | [1] |

| HEK293T | Substantially reduced de novo protein synthesis. | [4] | |

| NS0 (murine) | No significant difference in overall synthesis efficiency. | [2] | |

| OXPHOS Complex I (NDUFB8) | HAP1 | Significantly reduced steady-state levels. | [1] |

| OXPHOS Complex III (UQCRC2) | HAP1 | Significantly reduced steady-state levels. | [1] |

| OXPHOS Complex IV (COXII) | HAP1 | Significantly reduced steady-state levels. | [1] |

| Mitoribosomal Protein Abundance | HAP1 | Reduced by ~40% in METTL15 KO cells. | [5] |

The Dual Nature of METTL15: Catalytic Activity and a Potential Chaperone Function

A fascinating and recently emerged aspect of METTL15 biology is the question of whether its catalytic activity is essential for its function in mitoribosome biogenesis. A pivotal study has shown that a catalytically inactive mutant of METTL15 can rescue the mitochondrial defects observed in METTL15 knockout cells.[6][7][8] This suggests that METTL15 may possess a chaperone-like activity, where the physical presence of the protein is sufficient to facilitate the correct folding and assembly of the mt-SSU, independent of its methyltransferase activity.[7] This dual functionality is not unprecedented among RNA modification enzymes.[9][10]

This discovery has significant implications for our understanding of mitoribosome assembly and opens new avenues for therapeutic intervention. It suggests that the structural role of METTL15 in guiding the intricate process of ribosome formation might be as crucial, if not more so, than the m4C mark itself.

Experimental Methodologies for Studying METTL15 Function

This section provides detailed, field-proven protocols for the investigation of METTL15's role in m4C formation and its downstream consequences.

Detection and Quantification of m4C839 in 12S rRNA

The gold-standard technique for detecting and quantifying m4C modifications at a specific site is targeted RNA bisulfite sequencing .

This protocol is adapted from Van Haute et al., 2019.[1][5]

Principle: Bisulfite treatment deaminates unmethylated cytosine to uracil, while N4-methylcytidine is resistant to this conversion. Subsequent reverse transcription and sequencing will read the original unmethylated cytosines as thymines, whereas m4C will be read as cytosine.

Step-by-Step Methodology:

-

RNA Isolation and DNase Treatment:

-

Isolate total RNA from cells of interest (e.g., wild-type vs. METTL15 knockout) using a standard RNA extraction method (e.g., TRIzol).

-

Treat 2 µg of total RNA with a robust DNase I to remove any contaminating genomic DNA.

-

-

Bisulfite Conversion:

-

Perform bisulfite conversion of the DNase-treated RNA using a commercial kit (e.g., Imprint DNA Modification Kit, Sigma).

-

Incubate the reaction mixture for three cycles of 90°C for 5 minutes and 60°C for 1 hour.[1]

-

-

Desalting and Desulfonation:

-

RNA Precipitation and Reverse Transcription:

-

Precipitate the RNA using ethanol.

-

Perform reverse transcription using a specific primer targeting a region downstream of C839 in the 12S rRNA. Use a high-fidelity reverse transcriptase (e.g., SuperScript II, Life Technologies).[5]

-

-

PCR Amplification and Library Preparation:

-

Perform a first-stage PCR using overhang primers specific to the 12S rRNA region flanking C839.

-

Purify the PCR product using magnetic beads (e.g., Ampure XP).

-

Perform a second round of PCR (8 cycles) with indexed primers (e.g., Nextera XT) to add sequencing adapters.[5]

-

Purify the final PCR product.

-

-

Sequencing and Data Analysis:

-

Assess the quality and concentration of the library (e.g., using Agilent TapeStation).

-

Perform high-throughput sequencing on an Illumina platform (e.g., MiSeq).

-

Align the sequencing reads to a bisulfite-converted reference sequence of the 12S rRNA.

-

Calculate the methylation percentage at C839 by determining the ratio of reads with a 'C' at that position to the total number of reads covering that position.

-

Assessing the Impact of METTL15 on Mitochondrial Translation

A direct method to measure the rate of mitochondrial protein synthesis is through metabolic labeling with radioactive amino acids in the presence of a cytosolic translation inhibitor.

Principle: Cells are treated with an inhibitor of cytosolic translation (e.g., emetine) and then pulsed with 35S-methionine. This allows for the specific labeling and visualization of newly synthesized mitochondrial proteins.

Step-by-Step Methodology:

-

Cell Culture and Preparation:

-

Culture wild-type and METTL15-deficient cells to exponential growth phase.

-

Incubate cells in methionine/cysteine-free medium for 10-20 minutes to deplete endogenous pools.

-

-

Inhibition of Cytosolic Translation:

-

Replace the medium with fresh methionine/cysteine-free medium containing 10% dialyzed fetal bovine serum and a cytosolic translation inhibitor (e.g., 100 µg/ml emetine dihydrochloride).[1]

-

Incubate for 20 minutes.

-

-

Radioactive Labeling:

-

Add 35S-methionine (e.g., 120 µCi/ml) to the medium and incubate for 30-60 minutes.[1]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Autoradiography:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein as a loading control.

-

Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled mitochondrial proteins.

-

-

Quantification:

-

Quantify the band intensities of the labeled mitochondrial proteins using densitometry software (e.g., ImageJ).[1]

-

Investigating the Catalytic-Independent Function of METTL15

To dissect the catalytic versus chaperone-like roles of METTL15, a rescue experiment using a catalytically inactive mutant is essential.

Principle: METTL15 knockout cells are complemented with either wild-type METTL15 or a catalytically inactive mutant. The ability of the mutant to rescue the mitochondrial defects is then assessed.

Step-by-Step Methodology:

-

Generation of a Catalytically Inactive METTL15 Mutant:

-

Using site-directed mutagenesis, introduce point mutations into the METTL15 cDNA that are predicted to abrogate its catalytic activity. For example, mutations in the SAM-binding domain (e.g., D118A/R119A or E297A).[1]

-

-

Lentiviral Transduction and Selection:

-

Clone the wild-type and mutant METTL15 cDNAs into a lentiviral expression vector.

-

Produce lentiviral particles and transduce METTL15 knockout cells.

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

-

Validation of Protein Expression:

-

Confirm the expression of the wild-type and mutant METTL15 proteins by Western blotting.

-

-

Phenotypic Rescue Assessment:

-

m4C839 Methylation Status: Perform targeted RNA bisulfite sequencing (Protocol 1) to confirm that the catalytic mutant does not restore m4C839 methylation.[6]

-

Mitochondrial Translation: Assess mitochondrial protein synthesis using 35S-methionine metabolic labeling (Protocol 2).[6]

-

OXPHOS Complex Levels: Analyze the steady-state levels of OXPHOS complex subunits by Western blotting.

-

Mitoribosome Assembly: Perform sucrose density gradient centrifugation followed by Western blotting or mass spectrometry to analyze the assembly status of the mt-SSU.

-

In Vitro Analysis of METTL15 Methyltransferase Activity

An in vitro methylation assay can be used to directly measure the catalytic activity of recombinant METTL15.

This protocol is a general guide that can be adapted for METTL15.

Principle: Recombinant METTL15 is incubated with a substrate RNA (e.g., in vitro transcribed 12S rRNA fragment) and a radiolabeled methyl donor (3H-SAM). The incorporation of the radiolabel into the RNA is then measured.

Step-by-Step Methodology:

-

Recombinant Protein and Substrate Preparation:

-

Express and purify recombinant METTL15.

-

Prepare the RNA substrate. This can be an in vitro transcribed fragment of 12S rRNA containing C839 or a synthetic RNA oligonucleotide.

-

-

Methylation Reaction:

-

Detection of Methylation:

-

Filter Paper Assay: Spot the reaction mixture onto filter paper, wash away unincorporated 3H-SAM, and measure the remaining radioactivity on the filter using liquid scintillation counting.

-

Fluorography: Separate the reaction products by denaturing polyacrylamide gel electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film.[11]

-

Visualizing METTL15-Related Pathways and Workflows

Clear visual representations are essential for understanding the complex biological processes involving METTL15. The following diagrams are generated using the Graphviz DOT language.

Diagram 1: The Central Role of METTL15 in Mitochondrial Function

Caption: METTL15's central role in mitochondrial function.

Diagram 2: Experimental Workflow for Investigating METTL15 Function

Caption: Experimental workflow for METTL15 functional analysis.

Conclusion and Future Directions

METTL15 has been unequivocally identified as the methyltransferase responsible for the m4C839 modification in human mitochondrial 12S rRNA. This modification, and indeed the METTL15 protein itself, are indispensable for the efficient biogenesis of the mitochondrial small ribosomal subunit and, consequently, for mitochondrial translation and cellular energy production. The recent discovery of a potential catalytic-independent, chaperone-like function for METTL15 has added a new layer of complexity and excitement to the field.

Future research should aim to:

-

Elucidate the precise structural mechanism by which METTL15, both as a catalyst and a chaperone, facilitates mt-SSU assembly.

-

Identify the full spectrum of METTL15's interacting partners within the context of the assembling mitoribosome.

-

Investigate the potential role of METTL15 in human diseases associated with mitochondrial dysfunction.

-

Explore the therapeutic potential of modulating METTL15 activity or expression in the context of these diseases.

This guide provides a solid foundation for researchers embarking on the study of METTL15. The provided protocols and conceptual framework will aid in the design of robust experiments to further unravel the multifaceted roles of this critical mitochondrial enzyme.

References

-

Ribosomal RNA Methyltransferase RsmC Moonlights as an RNA Chaperone. Angew Chem Int Ed Engl. 2020;59(27):10834-10838. [Link]

-

Van Haute L, Hendrick AG, D'Souza AR, et al. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Res. 2019;47(19):10267-10281. [Link]

-

METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Research. 2019;47(19):10267-10281. [Link]

-

Mutti CD, Van Haute L, Minczuk M. The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. RNA Biol. 2024;21(1):23-30. [Link]

-

Use of tRNA-Mediated Suppression to Assess RNA Chaperone Function. ResearchGate. [Link]

-

Bohnsack MT, Bohnsack KE, Sloan KE. In Vitro Assays for RNA Methyltransferase Activity. Methods Mol Biol. 2017;1562:233-247. [Link]

-

In Vitro Assays for RNA Methyltransferase Activity. Springer Nature Experiments. [Link]

-

Mitochondrial rRNA Methylation by Mettl15 Contributes to the Exercise and Learning Capability in Mice. MDPI. [Link]

-

Anufrieva N, Gainutdinov S, Gizatullina Z, et al. METTL15 interacts with the assembly intermediate of murine mitochondrial small ribosomal subunit to form m4C840 12S rRNA residue. Nucleic Acids Res. 2020;48(11):6127-6140. [Link]

-

Substrate Sources for In vitro Methylation Assays. CSH Protocols. [Link]

-

Dot Language (graph based diagrams). Medium. [Link]

-

Dot plot illustrating enriched biological pathways in up- and... ResearchGate. [Link]

-

The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. PMC. [Link]

-

The RNA chaperone La promotes pre-tRNA maturation via indiscriminate binding of both native and misfolded targets. PMC. [Link]

-

Targeted Bisulfite Sequencing for Biomarker Discovery. eScholarship. [Link]

-

The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. PubMed. [Link]

-

In vitro Arginine Methylation Assays. CSH Protocols. [Link]

-

RNA chaperones, RNA annealers and RNA helicases. PubMed. [Link]

-

Targeted bisulfite sequencing for biomarker discovery. PubMed. [Link]

-

The human mitochondrial 12S rRNA m4C methyltransferase METTL15 is required for mitochondrial function. PubMed. [Link]

-

RNAs as chaperones. PMC. [Link]

-

Tips for Illustrating Biological Pathways. YouTube. [Link]

-

Is it possible to make an in vitro methylation assay with whole cell lysates as substrate? ResearchGate. [Link]

-

The catalytic activity of METTL15 is not essential for mitochondrial... ResearchGate. [Link]

-

Mettl15-Mettl17 modulates the transition from early to late pre-mitoribosome. bioRxiv. [Link]

-

Tools for visualization and analysis of molecular networks, pathways, and -omics data. PMC. [Link]

-

Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]

Sources

- 1. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The human mitochondrial 12S rRNA m4C methyltransferase METTL15 is required for mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ribosomal RNA Methyltransferase RsmC Moonlights as an RNA Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]

The Ubiquitous Yet Understated Role of N(4)-Methylcytidine: A Technical Guide to its Natural Occurrence and Significance

Abstract

N(4)-methylcytidine (m4C), a post-replicative and post-transcriptional modification, has long been a quiet resident in the world of nucleic acids. Overshadowed by its more famous methylated cousin, 5-methylcytosine (5mC), recent advancements in detection technologies have thrust m4C into the spotlight, revealing its widespread presence across all three domains of life: Bacteria, Archaea, and Eukaryota. This technical guide provides an in-depth exploration of the natural occurrence of m4C, the enzymatic machinery responsible for its deposition, its diverse biological functions, and the state-of-the-art methodologies for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the burgeoning field of m4C epitranscriptomics and epigenetics.

Introduction: The Emerging Significance of a Subtle Mark

For decades, the landscape of epigenetic and epitranscriptomic modifications has been dominated by a few key players. In DNA, 5-methylcytosine (5mC) has been the central focus of epigenetic research, while in RNA, N(6)-methyladenosine (m6A) has garnered significant attention. However, the quieter modifications, such as N(4)-methylcytidine (m4C), are now emerging as critical regulators of cellular processes.

N(4)-methylcytidine is a modification where a methyl group is added to the exocyclic amino group at the N4 position of the cytosine base. This seemingly subtle chemical change has profound implications for the structure and function of both DNA and RNA. In prokaryotic DNA, m4C is a key component of restriction-modification systems and plays a significant role in epigenetic gene regulation[1]. In the RNA of all domains of life, m4C is found in various RNA species, including ribosomal RNA (rRNA), where it contributes to ribosome stability and function[1][2].

This guide will navigate the known territories of m4C, from its discovery to its functional implications, providing a comprehensive resource for the scientific community. We will delve into its distribution across diverse organisms, the enzymes that write this mark, and the cutting-edge techniques that allow us to read it.

The Widespread Distribution of N(4)-Methylcytidine

The presence of m4C is not confined to a specific niche of organisms; rather, it is a modification that has been conserved and utilized across the evolutionary spectrum. Its distribution, however, varies in terms of its prevalence in DNA versus RNA.

Bacteria: A Key Player in Epigenetics and Defense

In the bacterial kingdom, m4C is a well-established modification of genomic DNA. It plays a crucial role in:

-

Restriction-Modification (R-M) Systems: As part of R-M systems, m4C protects the host bacterium's DNA from cleavage by its own restriction enzymes, which target and degrade foreign DNA, such as that from bacteriophages[3].

-

Epigenetic Regulation: Beyond defense, m4C acts as an epigenetic mark, influencing gene expression. A notable example is in the pathogenic bacterium Helicobacter pylori, where m4C methylation acts as a global epigenetic regulator, affecting transcription and pathogenesis[1].

The prevalence of m4C in bacterial genomes is significant, with thousands of distinct recognition sequences for m4C methyltransferases identified[4].

Archaea: Thriving in Extremes with Modified Ribosomes

Archaea, particularly those thriving in extreme environments (extremophiles), utilize RNA modifications to ensure the stability and functionality of their cellular machinery under harsh conditions. While research into archaeal m4C is ongoing, the related modification N(4),N(4)-dimethylcytidine (m42C) has been identified in the ribosomal RNA of hyperthermophilic archaea like Thermococcus kodakarensis[5][6]. This modification is critical for ribosome stability and function at high temperatures[5][6]. The presence of m4C as an intermediate in the formation of m42C suggests its fundamental importance in these organisms[7].

Eukaryota: From Mitochondrial RNA to a Novel DNA Mark

In eukaryotes, m4C is primarily known as an RNA modification. It is found in both cytoplasmic and mitochondrial rRNAs, where it is essential for proper ribosome biogenesis and function[1]. The modification is also present in other RNA species, and its role in regulating RNA stability and translation is an active area of investigation.

Interestingly, a groundbreaking study has revealed the presence of m4C as an epigenetic mark in the DNA of a eukaryote, the bdelloid rotifer[8][9]. This organism appears to have acquired an N4-cytosine DNA methyltransferase from bacteria through horizontal gene transfer, highlighting the evolutionary plasticity of epigenetic systems[8][9].

Table 1: Documented Occurrences of N(4)-methylcytidine and Related Modifications

| Domain | Organism (Example) | Molecule | Location/Function | Reference |

| Bacteria | Helicobacter pylori | DNA | Global epigenetic regulation, pathogenesis | [1] |

| Escherichia coli | rRNA | Ribosome function | [1] | |

| Archaea | Thermococcus kodakarensis | rRNA | Ribosome stability (as m42C) | [5][6] |

| Eukaryota | Homo sapiens (Mitochondria) | rRNA | Ribosome biogenesis | [1] |

| Bdelloid Rotifers | DNA | Epigenetic mark, transposon silencing | [8][9] | |

| Viruses | Enterovirus 71 | RNA | Enhances viral replication | [3] |

The "Writers": N(4)-Methylcytidine Methyltransferases

The deposition of m4C is catalyzed by a specific class of enzymes known as N(4)-methylcytosine methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor[4].

Enzymatic Mechanism

The catalytic mechanism of N(4)-methylcytosine methyltransferases involves the transfer of a methyl group from SAM to the exocyclic N4 amino group of a cytosine residue within a specific DNA or RNA sequence[4]. The general mechanism can be visualized as a two-step process: recognition of the target sequence and the catalytic transfer of the methyl group.

Caption: General mechanism of N(4)-methylcytidine formation.

Key N(4)-Methylcytidine Methyltransferases

Several key enzymes responsible for m4C deposition have been identified:

-

Bacterial DNA Methyltransferases: A vast number of DNA methyltransferases that generate m4C are known in bacteria, often as part of restriction-modification systems.

-

RsmH: In E. coli, the enzyme RsmH is responsible for the formation of m4C in rRNA[1].

-

METTL15: In humans, METTL15 has been identified as the methyltransferase responsible for m4C in mitochondrial 12S rRNA.

-

N4CMT: In bdelloid rotifers, a horizontally transferred bacterial enzyme, named N4CMT, is responsible for depositing m4C in the genome[8][9].

-

m42C Synthase: In the archaeon T. kodakarensis, a unique RNA methyltransferase is responsible for the synthesis of N(4),N(4)-dimethylcytidine[6]. This enzyme possesses a canonical Rossman fold in its C-terminal domain, which likely contains the catalytic residues for binding the target cytosine and SAM[6].

Functional Implications of N(4)-Methylcytidine

The presence of the m4C mark is not merely decorative; it has significant functional consequences for the nucleic acids it modifies.

Modulation of DNA-Protein Interactions and Gene Expression

In DNA, the methyl group of m4C protrudes into the major groove, which can directly interfere with the binding of proteins such as transcription factors[1]. This provides a mechanism for the regulation of gene expression. In H. pylori, the global presence of m4C is associated with changes in the expression of genes involved in virulence and ribosome assembly[1].

Ensuring Genomic Integrity and Host Defense

The role of m4C in bacterial restriction-modification systems is a classic example of its function in host defense[3]. By marking its own DNA, a bacterium can distinguish it from foreign, unmethylated DNA, which is then targeted for degradation by restriction enzymes.

Fine-Tuning RNA Structure and Function

In RNA, m4C can influence the stability and structure of the molecule. While a single methylation at the N4 position has a relatively small effect on the stability of a C:G base pair, it can affect recognition by RNA-binding proteins[2]. The more substantial N(4),N(4)-dimethylation, however, disrupts the standard Watson-Crick base pairing, leading to a wobble-like conformation and significantly decreasing the stability of the RNA duplex[1][2]. This provides a mechanism to fine-tune RNA structure and function.

A Role in Viral Replication

Recent studies have implicated RNA modifications in the life cycle of viruses. For instance, N(4)-acetylcytidine (ac4C), a related modification, has been shown to be important for the replication of enterovirus 71[3]. The role of m4C in viral RNA is an emerging area of research with potential implications for the development of novel antiviral therapies.

Methodologies for the Detection and Analysis of N(4)-Methylcytidine

The study of m4C has been greatly advanced by the development of sensitive and specific detection methods. The choice of method depends on whether the target is DNA or RNA and the desired level of resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and direct method for the detection and quantification of modified nucleosides in both DNA and RNA[7].

Experimental Protocol: LC-MS/MS for m4C Detection in RNA

-

RNA Isolation and Digestion:

-

Isolate total RNA from the sample of interest using a standard protocol (e.g., Trizol extraction).

-

Digest the RNA to single nucleosides using a cocktail of enzymes. A typical digestion mixture includes:

-

Nuclease P1: To digest RNA into 5'-mononucleotides.

-

Phosphodiesterase I: To further digest oligonucleotides.

-

Alkaline Phosphatase: To remove the 5'-phosphate group, yielding nucleosides.

-

-

Incubate the RNA with the enzyme cocktail at 37°C for 2-5 hours[1].

-

-

LC Separation:

-

Resuspend the dried nucleoside mixture in the LC mobile phase.

-

Separate the nucleosides using a reversed-phase liquid chromatography (RP-LC) column. A C18 column is commonly used.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).

-

-

MS/MS Detection:

-

Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode.

-

Monitor the specific mass transitions for m4C and other nucleosides. The transition for m4C is typically from the protonated molecular ion [M+H]+ to the protonated base fragment.

-

Quantify the amount of m4C relative to the amount of unmodified cytosine by integrating the peak areas from the chromatograms.

-

Caption: Workflow for LC-MS/MS-based detection of m4C.

Sequencing-Based Methods for DNA m4C Mapping

For genome-wide mapping of m4C in DNA, sequencing-based methods are employed.

4mC-Tet-Assisted-Bisulfite-Sequencing (4mC-TAB-seq)

This method allows for the single-base resolution mapping of m4C in genomic DNA. The principle of the method is based on the differential chemical reactivity of cytosine, 5mC, and 4mC to bisulfite treatment after specific enzymatic reactions.

Experimental Workflow: 4mC-TAB-seq

-

Genomic DNA Preparation:

-

Extract high-quality genomic DNA from the organism of interest.

-

-

Enzymatic Treatment:

-

Protection of 5hmC (if present): Treat the DNA with β-glucosyltransferase (βGT) to glycosylate any 5-hydroxymethylcytosine (5hmC), protecting it from subsequent oxidation.

-

Oxidation of 5mC: Treat the DNA with a Tet (Ten-eleven translocation) enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). 4mC is resistant to Tet oxidation.

-

-

Bisulfite Conversion:

-

Perform bisulfite treatment on the enzymatically treated DNA. During this step:

-

Unmodified cytosine and 5caC are deaminated to uracil (which is read as thymine during sequencing).

-

4mC and glycosylated 5hmC are resistant to deamination and remain as cytosine.

-

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the bisulfite-converted DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify the positions where cytosines are retained in the sequenced reads. These positions correspond to the locations of 4mC (and 5hmC if it was protected).

-

Caption: Principle of 4mC-TAB-seq for DNA m4C mapping.

Table 2: Comparison of m4C Detection Methods

| Method | Principle | Resolution | Quantification | Throughput | Application |

| LC-MS/MS | Separation and mass-based detection of nucleosides | Not applicable for mapping | Absolute quantification | Low to medium | Global m4C levels in DNA/RNA |

| 4mC-TAB-seq | Enzymatic conversion and bisulfite sequencing | Single-base | Relative quantification | High | Genome-wide mapping of m4C in DNA |

Future Perspectives and Conclusion

The study of N(4)-methylcytidine is at an exciting juncture. While significant progress has been made in understanding its distribution and the enzymes that install it, many questions remain. Future research will likely focus on:

-

Uncovering the full repertoire of m4C "readers" and "erasers": Identifying the proteins that recognize and potentially remove the m4C mark will be crucial for a complete understanding of its regulatory roles.

-

Elucidating the functional significance of m4C in a wider range of organisms and biological contexts: The discovery of m4C in eukaryotic DNA opens up new avenues for research into its role in development, disease, and evolution.

-

Developing more sensitive and higher-throughput detection methods: Improvements in technology will enable the study of m4C in single cells and in a more dynamic fashion.

-

Exploring the therapeutic potential of targeting m4C pathways: Given the role of m4C in bacterial pathogenesis and viral replication, the enzymes involved in its metabolism represent potential targets for novel antimicrobial and antiviral drugs.

References

-

Wang, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087–10100. [Link]

-

Arkhipova, I. R., et al. (2022). Bacterial N4-methylcytosine as an epigenetic mark in eukaryotic DNA. Nature Communications, 13(1), 1072. [Link]

-

Arkhipova, I. R., et al. (2022). Bacterial N4-methylcytosine as an epigenetic mark in eukaryotic DNA. Nature Communications, 13(1), 1072. [Link]

-

Urbonavičius, J., et al. (2025). N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs. International Journal of Molecular Sciences, 26(4), 2269. [Link]

-

Linder, C. R., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121. [Link]

-

Basanta-Sanchez, M., et al. (2020). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 180, 29-38. [Link]

-

Yu, M., et al. (2015). Tet-Assisted Bisulfite Sequencing (TAB-seq). Current Protocols in Molecular Biology, 112, 7.18.1-7.18.11. [Link]

-

Wikipedia contributors. (2024, January 25). DNA. In Wikipedia, The Free Encyclopedia. Retrieved 22:15, January 31, 2026, from [Link]

-

Linder, C. R., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121. [Link]

-

Lukinavičius, G., & Klimašauskas, S. (2017). Chemical Expansion of the Methyltransferase Reaction: Tools for DNA Labeling and Epigenome Analysis. Accounts of Chemical Research, 50(6), 1435–1443. [Link]

-

Zhang, Y., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. PLoS Pathogens, 18(8), e1010762. [Link]

-

Wang, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087–10100. [Link]

-

Weinhold, E. (2018). Selective recognition of N4-methylcytosine in DNA by engineered transcription-activator-like effectors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2118), 20170076. [Link]

Sources

- 1. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. par.nsf.gov [par.nsf.gov]

Investigating the evolution of N(4)-methylcytidine modification

Executive Summary

This technical guide investigates the evolutionary trajectory, functional mechanisms, and therapeutic implications of N(4)-methylcytidine (m4C) . Unlike the ubiquitous epigenetic mark 5-methylcytosine (5mC), m4C represents a specialized modification that has evolved from a bacterial defense mechanism (in DNA) to a critical guardian of translational fidelity in eukaryotic mitochondria (in RNA).

For drug development professionals, m4C presents a dual nature: it is a structural necessity for mitochondrial ribosome biogenesis (mediated by METTL15 ) and a potent nucleoside analogue scaffold with antiviral properties, albeit with significant mitochondrial toxicity risks. This guide provides the protocols and mechanistic insights required to study, detect, and leverage m4C in therapeutic contexts.

The Evolutionary Trajectory: From Defense to Fidelity

The history of m4C is a narrative of repurposing. What began as a tool for distinguishing "self" from "non-self" in bacteria became a structural keystone for the eukaryotic mitochondrial ribosome.

Prokaryotes: The Genomic Shield (4mC)

In bacteria, the modification is primarily found in DNA as N4-methylcytosine (4mC) .

-

Function: It is a core component of Restriction-Modification (R-M) systems. Methyltransferases (e.g., M.HpyAII) methylate the N4 position of cytosine in specific motifs.[1][2]

-

Mechanism: This methylation sterically hinders the binding of cognate restriction endonucleases, protecting the bacterial genome from cleavage while allowing the destruction of unmethylated foreign phage DNA.

-

RNA Role: In E. coli, m4C occurs in 16S rRNA (position 1402), conferring resistance to aminoglycoside antibiotics by altering the drug-binding pocket.

Archaea: The Thermostability Factor (m42C)

In hyperthermophilic archaea (e.g., Thermococcus kodakarensis), the modification evolves into N4,N4-dimethylcytidine (m42C) .

-

Adaptation: The addition of two methyl groups prevents Watson-Crick base pairing, forcing the rRNA into specific loop structures that withstand extreme temperatures. This is a critical adaptation for maintaining ribosome integrity in high-heat environments.

Eukaryotes: The Mitochondrial Relic (m4C)

In eukaryotes, m4C is largely absent from nuclear DNA and mRNA (where 5mC and m6A dominate). Instead, it is retained strictly within the mitochondria , supporting the endosymbiotic theory.[3]

-

The Writer: The enzyme METTL15 (a homolog of the bacterial RsmH) is the dedicated methyltransferase.[3][4]

-

Target: It specifically methylates C839 in the 12S mitochondrial rRNA (human numbering).[1][3][4]

-

Clinical Relevance: Loss of METTL15 impairs the assembly of the mitochondrial small ribosomal subunit (mt-SSU), leading to respiratory chain defects, reduced OXPHOS activity, and diseases resembling Leigh syndrome.

Mechanistic Pathways

The following diagram illustrates the functional divergence of N4-methylation across domains.

Caption: Evolutionary divergence of N4-methylation from bacterial defense to eukaryotic mitochondrial ribosome assembly.

Detection Technologies: The "Bisulfite Problem"

Detecting m4C is technically challenging because it shares chemical properties with Cytosine (C) and 5-methylcytosine (5mC) that confound standard assays.[5]

The Bisulfite Anomaly

Standard Bisulfite Sequencing (BS-Seq) relies on the conversion of unmethylated C to Uracil (U).[6]

-

5mC Behavior: Resistant to deamination; reads as C.[6]

-

m4C Behavior: Partially Resistant. Unlike 5mC, the N4-methyl group does not fully protect the C5-C6 bond from bisulfite attack, but it slows the reaction kinetics.

-

Result: In standard BS-Seq, m4C often appears as a "fractional" methylation signal or a false positive for 5mC. This ambiguity necessitates specialized protocols.

Recommended Protocol: Nanopore Direct RNA Sequencing

To unambiguously identify m4C without chemical conversion artifacts, Direct RNA Sequencing (Oxford Nanopore) is the gold standard.

Workflow: m4C Detection via Nanopore

-

Library Prep:

-

Isolate mitochondrial RNA (mtRNA) using anti-TOM22 magnetic beads to enrich for the target.

-

Do not perform PCR or cDNA synthesis (this erases modifications). Use the Direct RNA Sequencing Kit (SQK-RNA002).

-

-

Sequencing:

-

Run on MinION or PromethION flow cell.

-

-

Signal Analysis (The Critical Step):

-

Raw ionic current traces are compared to a canonical "C" model.

-

m4C Signature: m4C causes a distinct current blockade and dwell time shift compared to unmodified C or 5mC.

-

Software: Use Tombo (resquiggle algorithm) followed by modCnet or EpiNano trained specifically on m4C synthetic controls.

-

Caption: Comparison of Bisulfite vs. Nanopore workflows for m4C detection. Nanopore offers superior specificity.

Therapeutic Implications

m4C as a Drug Scaffold (Antivirals)

N4-methylcytidine analogues are potent antivirals but carry high risks of mitochondrial toxicity.

-

Mechanism: The N4-modification allows the analogue to mimic Cytidine during viral replication, acting as a chain terminator or inducing lethal mutagenesis (error catastrophe).

-

Toxicity: The human mitochondrial DNA polymerase (Pol γ) is evolutionarily related to bacterial polymerases and is less discriminatory than nuclear polymerases. It often incorporates N4-methylcytidine analogues into mitochondrial DNA, leading to mitochondrial toxicity (lactic acidosis, neuropathy).

-

Drug Design Rule: When designing Cytidine analogues, modifications at the N4 position must be screened early for Pol γ incorporation to avoid late-stage clinical failure (similar to the FIAU catastrophe).

Targeting METTL15 in Oncology?

While METTL15 inhibition leads to mitochondrial dysfunction, this "weakness" can be exploited.

-

Strategy: Cancer cells with high metabolic demands (OXPHOS-dependent) may be hypersensitive to METTL15 inhibition. Blocking m4C formation prevents mitoribosome assembly, starving the tumor of energy.

-

Status: Currently a theoretical target; requires development of specific small-molecule inhibitors of the METTL15 catalytic domain.

Comparative Data: Methylation Types

| Feature | 5-methylcytosine (5mC) | N4-methylcytidine (m4C) | N4-acetylcytidine (ac4C) |

| Primary Domain | Eukaryotes (Vertebrates) | Prokaryotes & Mitochondria | Eukaryotes (mRNA) |

| Location | DNA (CpG), mRNA, tRNA | DNA (Bacteria), rRNA (Mito) | mRNA, tRNA |

| Writer Enzyme | DNMTs, NSUNs | METTL15 (Human), RsmH | NAT10 |

| Function | Gene Silencing, Stability | Ribosome Biogenesis, Defense | Translation Efficiency |

| Bisulfite Status | Resistant (Reads as C) | Partial/Variable Resistance | Converts to C (Acetyl lost) |

| Watson-Crick | Retains G-pairing | Weakens G-pairing | Retains G-pairing (Wobble) |

References

-

METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Source:[2] Nucleic Acids Research (2019) URL:[Link]

-

Bacterial N4-methylcytosine as an epigenetic mark in eukaryotic DNA. Source: Nature Communications (2022) URL:[Link]

-

A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Source: PNAS (2024) URL:[Link]

-

Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Source: Nucleic Acids Research (2020) URL:[7][8][Link]

-

Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Source: Biochemistry (2003) URL:[9][Link]

Sources

- 1. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. [repository.cam.ac.uk]

- 2. communities.springernature.com [communities.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. epigenie.com [epigenie.com]

- 7. researchgate.net [researchgate.net]

- 8. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Emerging Significance of N(4)-methylcytidine (m4C)

An In-Depth Technical Guide to N(4)-methylcytidine (m4C) Sequencing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N(4)-methylcytidine (m4C) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the nitrogen atom at the N4 position of the cytosine base.[1] While less studied than other modifications like N6-methyladenosine (m6A), m4C is increasingly recognized for its critical roles in a variety of biological processes.[2] Found in both prokaryotes and eukaryotes, m4C has been shown to influence RNA stability, translation, and the interaction between RNA and proteins.[1][3] In bacteria, it is a key component of restriction-modification systems, playing a role in epigenetic gene regulation.[1][4] In eukaryotes, m4C has been identified in ribosomal RNA (rRNA), where it is essential for proper ribosome biogenesis and function.[3]

The subtle nature of this modification and its lower abundance compared to m5C or m6A have historically made it challenging to detect and map transcriptome-wide. However, with the advent of specialized high-throughput sequencing techniques, researchers are now equipped to explore the epitranscriptomic landscape of m4C, opening new avenues for understanding gene regulation and its dysregulation in disease. This guide provides a detailed overview of the primary methodologies for m4C sequencing, complete with technical protocols and data analysis considerations.

Part I: Core Sequencing Strategies for m4C Detection

The detection of m4C can be broadly categorized into three approaches: antibody-based enrichment, chemical modification-based methods that leave a detectable signature, and direct detection by third-generation sequencing platforms. Each strategy offers a unique set of advantages and challenges in terms of resolution, sensitivity, and experimental complexity.

Antibody-Based Enrichment: m4C-MeRIP-Seq

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) is a powerful technique for profiling RNA modifications transcriptome-wide.[5][6][7] While extensively used for m6A, its application for m4C (m4C-MeRIP-Seq) follows the same principle, relying on an antibody that specifically recognizes and binds to m4C-modified RNA fragments.

Causality Behind Experimental Choices: The core principle is to physically separate (immunoprecipitate) RNA fragments containing the m4C modification from the total RNA pool.[5] This enrichment is crucial because it significantly increases the signal-to-noise ratio, allowing for the confident identification of modified regions even if the modification is not present on every transcript. The choice of antibody is the most critical parameter, as its specificity and affinity directly determine the success and reliability of the experiment.

Experimental Workflow Diagram: m4C-MeRIP-Seq

Caption: Workflow of m4C Methylated RNA Immunoprecipitation Sequencing (m4C-MeRIP-Seq).

Detailed Protocol: m4C-MeRIP-Seq

A. RNA Preparation and Fragmentation

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method followed by DNase I treatment to remove contaminating genomic DNA. Assess RNA integrity using a Bioanalyzer; an RNA Integrity Number (RIN) > 7 is required.

-

mRNA Isolation (Optional): If focusing on mRNA, isolate poly(A)+ RNA using oligo(dT) magnetic beads.

-

RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides using a metal-ion-catalyzed hydrolysis buffer. The fragmentation time and temperature are critical and must be optimized.

-

Input Control: Set aside 5-10% of the fragmented RNA to serve as the input control, which will be processed for library preparation without the immunoprecipitation step.[8] This control is essential for normalizing enrichment and identifying true m4C peaks.

B. Immunoprecipitation

-

Antibody-Bead Conjugation: Incubate a specific anti-m4C antibody with Protein A/G magnetic beads in IP buffer to form antibody-bead complexes.

-

Immunoprecipitation Reaction: Add the fragmented RNA to the antibody-bead complexes. Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to capture m4C-containing fragments.

-

Washing: Perform a series of stringent washes with low-salt and high-salt buffers to remove non-specifically bound RNA fragments. This step is crucial for reducing background noise.

-

Elution: Elute the bound RNA from the beads using a competitive elution buffer or a high-temperature buffer. Purify the eluted RNA using an RNA cleanup kit.

C. Library Preparation and Sequencing

-

Library Construction: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).

-

Sequencing: Perform high-throughput sequencing on an Illumina platform, generating at least 30-50 million single-end or paired-end reads per sample for robust peak calling.[9]

D. Data Analysis

-

Quality Control & Alignment: Trim adapters and low-quality reads using tools like FastQC and Trimmomatic. Align reads to the reference genome/transcriptome using a splice-aware aligner like STAR.

-

Peak Calling: Identify regions of significant enrichment in the IP sample relative to the input control using peak-calling software.[10][11][12]

-

Downstream Analysis: Perform motif analysis on identified peaks, annotate peaks to genomic features, and conduct functional enrichment analysis (GO, Pathway) on genes containing m4C peaks.

Trustworthiness and Self-Validation:

-

Input Control: The parallel sequencing of an input sample is non-negotiable. It accounts for fragmentation bias and variations in transcript abundance, ensuring that called peaks represent true modification enrichment.[8]

-

Antibody Validation: The specificity of the m4C antibody must be validated via dot blot or ELISA against known m4C-containing and non-m4C-containing RNA oligonucleotides.

-

qPCR Validation: Before sequencing, validate the enrichment of known m4C-containing transcripts (positive controls) and the lack of enrichment of non-m4C transcripts (negative controls) in the IP fraction using RT-qPCR.[8]

Chemical Labeling and Sequencing

Chemical methods provide an alternative, often at single-base resolution, by chemically altering m4C or a labeled analogue, which then causes a specific signature during reverse transcription (RT) that can be identified by sequencing.

Method: N4-Allylcytidine (a4C) Chemical Sequencing

This innovative technique involves metabolically incorporating a cytidine analogue, N4-allylcytidine (a4C), into RNA. The allyl group on a4C can then be specifically iodinated to form a cyclized cytidine (cyc-C), which induces misincorporations (mutations) during reverse transcription.[14]

Causality Behind Experimental Choices: The logic is to introduce a "traceable" analogue that mimics cytidine. The subsequent chemical reaction is highly specific to the analogue, ensuring that only the incorporated sites are modified. This modification physically alters the base-pairing face of the nucleoside, forcing the reverse transcriptase to misread it, thus creating a permanent and detectable "scar" in the resulting cDNA sequence.[14]

Experimental Workflow Diagram: a4C Chemical Sequencing

Caption: Workflow for N4-allylcytidine (a4C) based chemical sequencing of RNA.

Detailed Protocol: a4C Chemical Sequencing

-

Metabolic Labeling: Culture cells in the presence of N4-allylcytidine triphosphate (a4CTP). The analogue will be incorporated into newly transcribed RNA.

-

RNA Isolation: Extract total RNA from the labeled cells. Ensure high purity and integrity.

-

Iodination Reaction: Treat the isolated RNA with an iodine solution. This specifically and rapidly converts the incorporated a4C into 3,N4-cyclized cytidine (cyc-C).[14]

-

RNA Cleanup: Purify the RNA to remove any residual iodine and reaction byproducts.

-

Reverse Transcription: Perform reverse transcription on the treated RNA. The cyc-C lesion will cause the reverse transcriptase to misincorporate a different nucleotide (e.g., a T instead of a G) opposite the modified site.[14]

-

Library Preparation and Sequencing: Construct a sequencing library from the resulting cDNA and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to the reference transcriptome. Identify sites with a high frequency of C-to-T transitions (or other specific mutations) compared to a non-labeled control. These sites correspond to the locations of a4C incorporation.

Direct Detection with Third-Generation Sequencing

Third-generation sequencing technologies, such as those from Oxford Nanopore Technologies (ONT) and Pacific Biosciences (PacBio), offer a revolutionary approach by directly sequencing native RNA or long-read cDNA, enabling the detection of modifications without antibodies or chemical treatments.[15][16][17][18][19]

Causality Behind Experimental Choices: These methods rely on the principle that a modified base will alter the physical or kinetic properties of the RNA/DNA molecule as it is being sequenced.

-

ONT Direct RNA Sequencing: A native RNA molecule is threaded through a protein nanopore. As each nucleotide passes through the pore, it disrupts an ionic current in a characteristic way. An m4C modification will produce a distinct "squibble" or electrical signal pattern compared to an unmodified cytosine, which can be detected by specialized basecalling algorithms.[17][19]

-

PacBio SMRT Sequencing: This method sequences cDNA in real-time. A modified base in the original RNA template can cause the DNA polymerase to pause or change its speed during cDNA synthesis. This change in polymerase kinetics, measured as the interpulse duration (IPD), serves as a direct readout of the modification's presence.[4][19]

Experimental Workflow Diagram: Direct RNA Sequencing (ONT)

Caption: High-level workflow for direct RNA sequencing using Oxford Nanopore technology.

Protocol Outline: Direct m4C Detection

-

Sample Preparation: Isolate high-quality, full-length poly(A)+ RNA. The integrity of the RNA is paramount for achieving long reads.

-

Library Preparation (ONT): Ligate a specialized motor protein and sequencing adapter to the 3' end of the native RNA molecules using the ONT Direct RNA Sequencing Kit. No fragmentation or amplification is performed.

-

Sequencing: Load the prepared library onto a Nanopore flow cell (e.g., MinION, PromethION) and begin the sequencing run.[17]

-

Data Analysis:

-

Basecalling: Process the raw electrical signal data using a basecaller (e.g., Guppy) with a modification-aware model.

-

Modification Identification: Use specialized software (e.g., Tombo, Nanocompore) to compare the signal from the experimental sample to an in vitro transcribed unmodified control. Statistically significant deviations in the signal at specific cytosine positions indicate the presence of m4C.

-

Part II: Comparative Analysis and Best Practices

Choosing the right m4C sequencing method depends on the specific research question, available resources, and desired resolution.

Table 1: Comparison of m4C Sequencing Techniques

| Feature | m4C-MeRIP-Seq | Chemical Sequencing (a4C) | Direct RNA Sequencing (ONT) |

| Principle | Antibody Enrichment | Metabolic Labeling & RT Mutation | Direct Electrical Signal Detection |

| Resolution | Low (~100-200 nt) | Single Nucleotide | Single Nucleotide |

| Detection | Indirect (Enrichment) | Indirect (Mutation Signature) | Direct |

| RNA Input | High (µg range) | Moderate (ng-µg range) | Moderate (ng-µg range) |

| Key Advantage | Widely understood workflow | High specificity & resolution | No amplification bias, detects all mods |

| Key Limitation | Antibody dependent, low resolution | Requires metabolic labeling | Higher error rate, complex data analysis |

| Best For | Identifying m4C-rich regions | Validating specific sites, dynamics | Full-length transcripts, co-occurrence of mods |

Field-Proven Insights & Recommendations:

-

For Discovery: If you are beginning to explore m4C in a new system and want to identify which transcripts or genomic regions are enriched, m4C-MeRIP-Seq is a robust starting point, provided a highly specific antibody is available.

-

For High Resolution: To map the precise location of m4C sites for motif analysis or to study the functional impact of a single modification, a chemical sequencing method or direct RNA sequencing is necessary.

-

For Stoichiometry and Dynamics: Metabolic labeling approaches like a4C sequencing are powerful for studying the dynamics of m4C deposition and turnover. Direct RNA sequencing can potentially provide information on the fraction of modified transcripts at a given site.

References

-

CD Genomics. (n.d.). MeRIP-seq for Detecting RNA methylation: An Overview. Retrieved from [Link]

-

Arraystar. (n.d.). RNA Modification Sequencing – m6A/m5C/m1A/ac4C/m7G/Ψ. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). Third generation sequencing. Retrieved from [Link]

-

Chen, F., et al. (2020). m4C DNA methylation regulates biosynthesis of daptomycin in Streptomyces roseosporus L30. Synthetic and Systems Biotechnology, 5(4), 304-313. Retrieved from [Link]

-

Motorin, Y., & Helm, M. (2019). Specific chemical reactions for m3C and m5C detection. ResearchGate. Retrieved from [Link]

-

National Cancer Institute. (2020). New chemical sequencing reaction helps unravel the role of an ancient RNA modification. Retrieved from [Link]

-

Wikipedia. (n.d.). MeRIPseq. Retrieved from [Link]

-

Wang, Y., et al. (2023). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science, 14(46), 13035-13043. Retrieved from [Link]

-

CD Genomics. (n.d.). ac4C-seq vs. Other Sequencing Technologies: An Overview. Retrieved from [Link]

-

Morgan, R. D., et al. (2016). Novel m4C modification in type I restriction-modification systems. Nucleic Acids Research, 44(15), 7598–7608. Retrieved from [Link]

-

Wikipedia. (n.d.). Third-generation sequencing. Retrieved from [Link]

-

Your Genome. (n.d.). What is third generation DNA sequencing?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Third-generation sequencing – Knowledge and References. Retrieved from [Link]

-

Cytiva. (n.d.). Third generation sequencing and the evolution of NGS. Retrieved from [Link]

-

CD BioSciences. (n.d.). RNA Immunoprecipitation Sequencing (RIP-seq) Service - MeRIP-Seq Service. Retrieved from [Link]

-

MSPC. (n.d.). MSPC: A tool for sensitive and specific peak calling in replicated ChIP-seq experiments. Retrieved from [Link]

-

Cui, X., et al. (2016). A protocol for RNA methylation differential analysis with MeRIP-Seq data. Methods in Molecular Biology, 1358, 247-254. Retrieved from [Link]

-

Warda, A. S., et al. (2021). METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Research, 49(19), 11229-11242. Retrieved from [Link]

-

Chen, X., et al. (2023). RNA m5C modification: from physiology to pathology and its biological significance. Frontiers in Oncology, 13, 1245842. Retrieved from [Link]

-

CD BioSciences. (n.d.). RNA N4-Acetylcytidine (ac4C) Analysis. Retrieved from [Link]

-

Gifford, S. M., et al. (2011). Quantitative analysis of a deeply sequenced marine microbial metatranscriptome. The ISME Journal, 5(3), 461-472. Retrieved from [Link]

-

Zhang, M., et al. (2023). RNA modification: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 317. Retrieved from [Link]

-

Yu, M., et al. (2019). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nature Communications, 10(1), 2534. Retrieved from [Link]

-

Tang, H., et al. (2024). 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. Journal of Hematology & Oncology, 17(1), 33. Retrieved from [Link]

-

Hubrecht Institute. (n.d.). Multi-contact 4C: long-molecule sequencing of complex proximity ligation products to uncover local cooperative and competitive chromatin topologies. Retrieved from [Link]

-

Lu, Z., et al. (2024). Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. STAR Protocols, 5(1), 102837. Retrieved from [Link]

-

Urich, M. A., et al. (2015). MethylC-seq library preparation for base-resolution whole-genome bisulfite sequencing. Nature Protocols, 10(3), 475-483. Retrieved from [Link]

-

Johnson, M., et al. (2019). A simplified workflow for monoclonal antibody sequencing. Journal of Immunological Methods, 471, 1-7. Retrieved from [Link]

-

Wikipedia. (n.d.). List of peak-calling software. Retrieved from [Link]

-

Wang, L., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(19), 11066-11076. Retrieved from [Link]

-

Monash University. (n.d.). Monoclonal Antibody Sequencing (DNA). Retrieved from [Link]

-

Lermyte, F., et al. (2017). Mass Spectrometry-Based De Novo Sequencing of Monoclonal Antibodies Using Multiple Proteases and a Dual Fragmentation Scheme. Analytical Chemistry, 89(12), 6702-6709. Retrieved from [Link]

-

van de Werken, H. J. G., et al. (2020). 4C-seq from beginning to end: A detailed protocol for sample preparation and data analysis. Methods, 170, 30-41. Retrieved from [Link]

-

Hubrecht Institute. (n.d.). 4C-seq from beginning to end. Retrieved from [Link]

-

UCSC Genome Browser. (n.d.). Software Tools Used to Create the ENCODE Resource. Retrieved from [Link]

-

Harvard Chan Bioinformatics Core. (n.d.). Peak calling with MACS2. Retrieved from [Link]

-

Baylor College of Medicine. (n.d.). Antibody-Based Proteomics Protocols and Workflow. Retrieved from [Link]

-

Cui, Y., et al. (2024). Evaluating the Performance of Peak Calling Algorithms Available for Intracellular G-Quadruplex Sequencing. International Journal of Molecular Sciences, 25(3), 1832. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m4C DNA methylation regulates biosynthesis of daptomycin in Streptomyces roseosporus L30 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]

- 6. MeRIPseq - Wikipedia [en.wikipedia.org]

- 7. MeRIP-Seq Service, RNA Immunoprecipitation Sequencing (RIP-seq) Service | CD BioSciences [epigenhub.com]

- 8. arraystar.com [arraystar.com]

- 9. RNA N4-Acetylcytidine (ac4C) Analysis, By Modification Types | CD BioSciences [epigenhub.com]

- 10. Peak calling - Wikipedia [en.wikipedia.org]

- 11. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]

- 12. mdpi.com [mdpi.com]

- 13. rna-seqblog.com [rna-seqblog.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Third generation sequencing [molgen.mpg.de]

- 16. Third-generation sequencing - Wikipedia [en.wikipedia.org]

- 17. What is third generation DNA sequencing? [yourgenome.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. info.cytivalifesciences.com [info.cytivalifesciences.com]

Application Notes and Protocols for N(4)-methylcytidine (m4C) Antibody in Epitranscriptomic Analysis

A Senior Application Scientist's Guide to MeRIP-seq and Antibody Validation

Introduction: The Emerging Role of N(4)-methylcytidine (m4C) in RNA Biology

The field of epitranscriptomics, which studies the diverse chemical modifications of RNA, has unveiled a new layer of gene regulation. Among the more than 170 identified RNA modifications, N(4)-methylcytidine (m4C) is an important post-transcriptional modification found in both prokaryotic and eukaryotic RNA.[1][2] Initially discovered in ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advances in sequencing technologies are beginning to map its presence in messenger RNA (mRNA) as well, suggesting broader regulatory functions.

The addition of a methyl group to the N4 position of cytidine is carried out by specific methyltransferase enzymes, such as METTL15 in human mitochondria.[3][4][5] This seemingly simple modification can have profound impacts on RNA function. Functionally, m4C is implicated in the regulation of gene expression by influencing RNA stability and structure.[1] For instance, m4C modifications can help stabilize RNA secondary structures, thereby affecting protein synthesis and maintaining cellular homeostasis.[3] Dysregulation of m4C levels has been linked to various diseases, including certain types of cancer and neurological disorders, making it a compelling target for research and drug development.

To unravel the precise locations and functions of m4C across the transcriptome, robust and specific tools are essential. Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) has emerged as a powerful technique for the transcriptome-wide mapping of RNA modifications.[6][7][8] This method relies on a highly specific antibody to enrich for RNA fragments containing the modification of interest. This guide provides a comprehensive overview and detailed protocols for utilizing an N(4)-methylcytidine antibody for MeRIP-seq, with a critical focus on antibody validation to ensure data integrity and reliability.

Part 1: Foundational Principles of m4C MeRIP-seq

MeRIP-seq is a powerful technique that combines the specificity of immunoprecipitation with the high-throughput capacity of next-generation sequencing to map RNA modifications transcriptome-wide.[6][7] The core of the MeRIP-seq workflow is the selective enrichment of RNA fragments containing the m4C modification using a specific anti-m4C antibody.

The experimental process begins with the isolation of total RNA from the cells or tissues of interest. This RNA is then chemically or enzymatically fragmented into smaller pieces, typically around 100-200 nucleotides in length.[7][9] A small fraction of this fragmented RNA is set aside as an "input" control, which represents the total RNA population before enrichment and is crucial for downstream data normalization and peak calling.[10]

The majority of the fragmented RNA is then incubated with an anti-m4C antibody. This antibody specifically binds to the m4C-containing RNA fragments. The resulting antibody-RNA complexes are then captured, typically using protein A/G magnetic beads.[11] After a series of stringent washes to remove non-specifically bound RNA, the enriched m4C-containing RNA is eluted.

Both the enriched (IP) and the input RNA samples are then used to construct sequencing libraries. These libraries are subsequently sequenced, and the resulting reads are aligned to a reference genome or transcriptome. By comparing the sequencing reads from the IP sample to the input sample, regions of the transcriptome that are enriched for m4C can be identified.[10] This allows for the precise mapping of m4C sites and the identification of genes and RNA species that are regulated by this modification.

Part 2: The Critical Importance of Antibody Specificity and Validation

The reliability of any MeRIP-seq experiment is fundamentally dependent on the specificity of the antibody used for immunoprecipitation.[12][13] An antibody that cross-reacts with unmodified cytidine or other RNA modifications will lead to a high background signal and the identification of false-positive peaks, rendering the data meaningless. Therefore, rigorous validation of the anti-m4C antibody's specificity is a non-negotiable prerequisite for any MeRIP-seq study.

It is crucial to understand that Western blotting is not an appropriate method for validating an anti-m4C antibody. This antibody is designed to recognize a modified nucleoside within an RNA molecule, not a protein epitope.[14] Therefore, alternative validation methods must be employed.

Recommended Antibody Validation Protocols:

1. Dot Blot Analysis: This is a straightforward method to assess the specificity of the anti-m4C antibody.

-

Principle: Synthetic RNA oligonucleotides, both with and without the m4C modification, are spotted onto a membrane. The membrane is then incubated with the anti-m4C antibody to determine if it specifically binds to the m4C-containing oligo.

-

Protocol:

-

Synthesize or purchase RNA oligonucleotides (~30-50 nt) with and without internal m4C modifications. Also, include oligos with other common RNA modifications (e.g., m6A, m5C) to test for cross-reactivity.

-

Serially dilute the RNA oligos and spot them onto a nylon or nitrocellulose membrane.

-

Crosslink the RNA to the membrane using UV light.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the anti-m4C antibody (e.g., Abcam ab211494) at a pre-determined optimal concentration overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: A strong signal should only be observed for the m4C-containing RNA oligo, with minimal to no signal for the unmodified or other modified oligos.

2. ELISA (Enzyme-Linked Immunosorbent Assay): ELISA provides a more quantitative assessment of antibody specificity.

-

Principle: Similar to a dot blot, this assay measures the antibody's binding affinity to immobilized m4C-containing antigens.

-

Protocol:

-

Coat the wells of a microplate with streptavidin.

-

Incubate with biotinylated RNA oligonucleotides containing either m4C, unmodified cytidine, or other modifications.

-

Block the wells to prevent non-specific binding.

-

Add serial dilutions of the anti-m4C antibody and incubate.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

After another wash step, add a colorimetric HRP substrate and measure the absorbance.

-

-

Expected Outcome: A dose-dependent increase in signal should be observed only in the wells containing the m4C-modified RNA.

| Validation Method | Principle | Key Advantages | Considerations |

| Dot Blot | Qualitative assessment of antibody binding to immobilized RNA oligos. | Simple, rapid, and cost-effective. | Less quantitative than ELISA. |

| ELISA | Quantitative measurement of antibody binding to immobilized RNA oligos. | Provides quantitative data on binding affinity and specificity. | More time-consuming and requires specialized plates. |

| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identification of molecules bound by the antibody. | Provides definitive identification of the immunoprecipitated molecule. | Technically demanding and requires access to a mass spectrometer.[15][16][17] |

Part 3: Detailed Step-by-Step m4C MeRIP-seq Protocol

This protocol is adapted from established MeRIP-seq methodologies for other RNA modifications and should be optimized for your specific experimental system.[6][7][18]

Workflow Diagram:

Caption: Workflow of the m4C MeRIP-seq experiment.

Materials and Reagents:

-

Antibody: Anti-N4-methylcytidine (m4C) antibody (e.g., Abcam, Cat. No. ab211494)

-

RNA: High-quality total RNA (RIN > 7.0)

-

Buffers: IP buffer, wash buffers, elution buffer

-

Beads: Protein A/G magnetic beads

-

Enzymes: RNase inhibitors, DNase I

-

Kits: RNA fragmentation kit, library preparation kit for sequencing

Protocol:

1. RNA Preparation and Fragmentation (Day 1) 1.1. Start with high-quality total RNA. Perform DNase I treatment to remove any contaminating genomic DNA. 1.2. Quantify the RNA and assess its integrity using a Bioanalyzer. 1.3. Fragment the RNA to an average size of 100-200 nucleotides using a specialized RNA fragmentation kit or buffer. The fragmentation time and temperature are critical and should be optimized.[7] 1.4. Purify the fragmented RNA. 1.5. Reserve 10% of the fragmented RNA as the "input" control and store it at -80°C.